4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide
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Overview
Description
4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide is a chemical compound with a molecular weight of 312.8 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset in research and development endeavors . This compound is characterized by the presence of a chlorobenzyl group, a phenyl group, and a pyrimidinyl sulfide moiety.
Preparation Methods
The synthesis of 4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide typically involves the reaction of 4-chlorobenzyl chloride with 5-phenyl-2-pyrimidinyl thiol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Coupling Reactions: The phenyl and pyrimidinyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This inhibition can result in anti-inflammatory effects .
Comparison with Similar Compounds
4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide can be compared with other similar compounds, such as:
4-Chlorobenzyl 5-phenyl-2-pyrimidinyl thiol: This compound has a thiol group instead of a sulfide group, which can affect its reactivity and biological activity.
5-Phenyl-2-pyrimidinyl sulfide: Lacks the chlorobenzyl group, which may result in different chemical and biological properties.
4-Chlorobenzyl 2-pyrimidinyl sulfide: Lacks the phenyl group, which can influence its overall reactivity and selectivity.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2S/c18-16-8-6-13(7-9-16)12-21-17-19-10-15(11-20-17)14-4-2-1-3-5-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIJEZQNDPADPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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